Enantioselective CRBN Binding: (S)- vs (R)-Thalidomide Core
While direct binding data for (S)-Thalidomide-4-OH is sparse, the stereochemical differentiation is anchored in the parent scaffold. Structural and biochemical studies using deuterium-stabilized thalidomide enantiomers show that the (S)-enantiomer binds to CRBN with an affinity approximately **10-fold stronger** than the (R)-enantiomer [1]. This results in significantly greater inhibition of CRBN self-ubiquitylation, a key marker for effective E3 ligase engagement required for PROTAC function. Crystal structures confirm the (S)-enantiomer adopts a more relaxed glutarimide ring conformation in the tri-Trp binding pocket, suggesting a structural basis for improved engagement that is likely conserved in the 4-hydroxy derivative [1].
| Evidence Dimension | CRBN binding strength and self-ubiquitylation inhibition |
|---|---|
| Target Compound Data | (S)-Thalidomide: ~10-fold stronger binding vs. (R)-isomer (inferred for (S)-Thalidomide-4-OH) |
| Comparator Or Baseline | (R)-Thalidomide: ~10-fold weaker binding relative to (S)-isomer |
| Quantified Difference | Approximately 10-fold difference in binding affinity favoring the (S)-enantiomer |
| Conditions | CRBN thalidomide-binding domain, biochemical assays with deuterium-substituted enantiomers to prevent racemization |
Why This Matters
For PROTAC design, the (S)-enantiomer provides a higher-affinity CRBN recruitment handle, which can translate to a lower degradation constant (DC50) and a wider therapeutic window for the final degrader molecule.
- [1] Mori, T., Ito, T., Liu, S., et al. Structural basis of thalidomide enantiomer binding to cereblon. Scientific Reports 8, 1294 (2018). View Source
